3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

Description

BenchChem offers high-quality 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF4N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOTINVGOAFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378705 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-16-0 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

Introduction: Contextualizing a Novel Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological parameters, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic profiles.[1][2] Phenylacetonitrile scaffolds, meanwhile, serve as versatile intermediates and foundational structures in the synthesis of a wide array of biologically active compounds.[3][4]

This guide focuses on the physical properties of a specific, less-documented molecule: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile . Given the limited availability of direct experimental data for this compound, this document serves as a predictive and comparative analysis, grounded in the established properties of its structural analogs and isomers. By synthesizing data from closely related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this compound in their research endeavors. The causality behind its predicted properties is explained through the lens of established principles in physical organic chemistry, offering field-proven insights for its application.

Molecular Identity and Structural Elucidation

The precise arrangement of substituents on the phenyl ring is critical to the molecule's electronic and steric character, which in turn dictates its physical and biological properties.

Systematic Name (IUPAC): 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile

Molecular Formula: C₉H₄ClF₄N

Key Structural Features:

-

Phenylacetonitrile Core: A benzene ring substituted with a cyanomethyl (-CH₂CN) group.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group located at position 6.

-

Halogen Substituents: A chlorine atom at position 3 and a fluorine atom at position 2, both contributing to the electronic and lipophilic nature of the molecule.

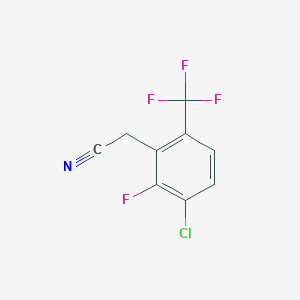

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for the target molecule is scarce. However, we can construct a reliable, predictive profile by analyzing data from its isomers and structural analogs. The introduction of chloro and fluoro groups to the trifluoromethylphenylacetonitrile scaffold is expected to increase the molecular weight, boiling point, and lipophilicity.

Predicted Properties for the Target Molecule

The following table summarizes the in silico predicted properties. These values are derived from computational models and provide a strong baseline for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 251.60 g/mol | Influences diffusion rates and overall size. |

| XLogP3 | ~3.5-4.0 | A measure of lipophilicity; critical for membrane permeability and solubility.[5][6] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Affects transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Lack of donor groups influences solubility and receptor interactions.[5][6] |

| Hydrogen Bond Acceptors | 1 (from Nitrile) | The nitrile nitrogen can participate in hydrogen bonding.[5][6] |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which is important for binding to targets. |

Comparative Analysis with Known Isomers

To understand the influence of substituent positioning, it is instructive to compare the known physical properties of monotrifluoromethyl-substituted phenylacetonitrile isomers. This comparison underscores the importance of precise structural characterization.

| Compound | CAS Number | Molecular Weight | Physical Form (at 25°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) |

| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | 185.15 | - | - | - |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 185.15 | Liquid | 92-93 / 4[7] | 1.187[7] |

| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 185.15 | Solid | 132 / 20[8] | - |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | 253.14 | Liquid | - | 1.42[9] |

| Target: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | N/A | 251.60 | Predicted Solid | Predicted >130 / 20 | Predicted >1.3 |

Rationale for Predictions: The increased molecular weight and intermolecular forces from the additional polar C-F and C-Cl bonds, combined with the trifluoromethyl group, suggest that the target compound will likely be a solid at room temperature with a higher boiling point and density compared to its simpler analogs.

Anticipated Spectroscopic Data for Structural Verification

For any newly synthesized compound, rigorous structural confirmation is paramount. The following are the expected spectroscopic signatures for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

-

¹H NMR: The most informative region will be the aromatic signals, which will appear as a complex multiplet due to the various couplings between protons and fluorine. A key diagnostic signal will be a singlet or a narrow triplet (due to coupling with the aromatic fluorine) for the -CH₂- group of the acetonitrile moiety.

-

¹³C NMR: The spectrum will show distinct signals for the nitrile carbon (-CN), the methylene carbon (-CH₂-), the trifluoromethyl carbon (-CF₃, appearing as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing substituents.

-

¹⁹F NMR: This will be a critical spectrum for confirmation. Two distinct signals are expected: one for the aromatic fluorine and a second, more intense signal for the -CF₃ group.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch is expected around 2250 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, and the isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a definitive feature for confirming the presence of chlorine.

Experimental Protocol: In Silico Physicochemical and ADME Profiling

In modern drug discovery, especially when dealing with novel entities, in silico profiling is a self-validating first step to predict a compound's drug-likeness before committing to costly and time-consuming wet lab experiments.[10] This protocol outlines the workflow for using a publicly available tool like SwissADME.

Step-by-Step Workflow

-

Obtain the SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) string for the molecule. For 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, the SMILES string is N#CCc1c(F)c(Cl)ccc1C(F)(F)F.

-

Access the Prediction Server: Navigate to a free, reliable web-based tool such as the SwissADME server.

-

Input the Structure: Paste the SMILES string into the input query box on the web interface.

-

Execute the Calculation: Initiate the prediction algorithm. The server will calculate a wide range of parameters based on the input structure.

-

Analyze the Output: The results are typically organized into categories:

-

Physicochemical Properties: Scrutinize values like Molecular Weight, LogP, TPSA, and solubility predictions.

-

Lipophilicity: Compare the consensus LogP from multiple predictive models.

-

Pharmacokinetics: Evaluate predictions for GI absorption, blood-brain barrier (BBB) permeability, and potential as a P-gp substrate.

-

Drug-likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.

-

Medicinal Chemistry Friendliness: Identify any alerts for potentially problematic or reactive functional groups.

-

-

Synthesize and Validate: Use the in silico data to guide the decision-making process for synthesis, purification, and subsequent experimental validation of the predicted properties.

Caption: Workflow for in silico prediction of physicochemical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is not available, the hazard profile can be inferred from its structural analogs. Phenylacetonitriles with trifluoromethyl and halogen substituents are generally classified as hazardous.

Anticipated GHS Hazard Classifications (based on analogs[5][6][11][12]):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[5][6]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

This compound should be treated as toxic and irritant until comprehensive toxicological data becomes available.

Conclusion

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile represents a novel chemical entity with significant potential as an intermediate or a core structure in drug discovery programs. Based on a comprehensive analysis of its structural components and related compounds, it is predicted to be a solid at room temperature with high lipophilicity and a molecular weight of 251.60 g/mol . Its synthesis and handling require careful consideration of its potential toxicity. The predictive and comparative data provided in this guide offer a solid foundation for researchers to integrate this molecule into their development pipelines, enabling more informed experimental design and a clearer understanding of its place within the broader context of medicinal chemistry.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

J. Braz. Chem. Soc. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

-

Molecules. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 8. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3,5-Bis(trifluoromethyl)phenylacetonitrile 98 85068-32-2 [sigmaaldrich.com]

- 10. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile possesses a highly electron-deficient aromatic ring due to the presence of three distinct electron-withdrawing substituents: a chloro group, a fluoro group, and a trifluoromethyl group. This electronic feature is expected to significantly influence its reactivity and potential biological activity.

Chemical Structure:

Caption: 2D structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Predicted Physicochemical Properties:

The properties of the target molecule can be extrapolated from data for structurally similar, commercially available compounds such as 2-(Trifluoromethyl)phenylacetonitrile[1], m-Trifluoromethylphenylacetonitrile[2][3], and 3,5-Bis(trifluoromethyl)phenylacetonitrile.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₉H₄ClF₄N | Based on the constituent atoms. |

| Molecular Weight | 237.58 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow solid or oil | Phenylacetonitrile derivatives with multiple electron-withdrawing groups are often solids or high-boiling liquids. |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be high due to the molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for a moderately polar organic molecule. |

| pKa (of C-H in CH₂CN) | ~20-22 | The electron-withdrawing nature of the substituted phenyl ring will increase the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be envisioned starting from a readily available substituted aniline. The key transformation is the introduction of the nitrile group via a Sandmeyer reaction, a well-established method for converting anilines to various functional groups.[4][5][6][7]

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol:

Step 1: Diazotization of 2-Chloro-6-(trifluoromethyl)aniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise to the aniline solution. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid.

Step 2: Sandmeyer Reaction (Cyanation)

-

Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

| Technique | Predicted Key Signals |

| ¹H NMR | A singlet for the benzylic protons (CH₂) around δ 4.0-4.5 ppm. A complex multiplet for the aromatic proton in the region of δ 7.5-8.0 ppm. |

| ¹³C NMR | A signal for the nitrile carbon around δ 115-120 ppm. A signal for the benzylic carbon around δ 20-25 ppm. Multiple signals in the aromatic region (δ 120-140 ppm) showing C-F and C-Cl couplings. A quartet for the CF₃ carbon with a characteristic large C-F coupling constant. |

| ¹⁹F NMR | Two distinct signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the ring, likely showing coupling to the adjacent aromatic proton and potentially long-range coupling to the trifluoromethyl group. |

| IR (Infrared) | A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve the loss of HCN and CF₃. |

Potential Applications in Research and Development

Substituted phenylacetonitriles are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[8][9] The unique combination of substituents in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile suggests several potential areas of application:

-

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[10] The chloro and fluoro substituents can further modulate the electronic and steric properties of the molecule, making it a promising scaffold for the development of novel kinase inhibitors, ion channel modulators, or other therapeutic agents.

-

Agrochemicals: Many successful pesticides and herbicides contain fluorinated phenyl moieties. The specific substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: The highly polarized nature of the aromatic ring could make this compound a useful intermediate in the synthesis of novel liquid crystals, polymers, or other advanced materials with interesting electronic or optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is not available, the safety precautions can be inferred from data on analogous compounds. Phenylacetonitrile derivatives are often toxic and should be handled with care.

General Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile represents a challenging yet potentially rewarding synthetic target. Its unique electronic and steric properties make it an attractive building block for the discovery of new bioactive molecules and advanced materials. The synthetic route proposed in this guide, based on the well-established Sandmeyer reaction, provides a practical approach for its preparation in a laboratory setting. As with all new chemical entities, proper safety precautions must be taken during its synthesis and handling.

References

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile. [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents.

-

Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

-

Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-2-Fluorotoluene. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

PubChem. (2S)-3-chloro-2-fluoro-3-methylhexane. [Link]

- Google Patents. Preparation method of 2-chloro-4-fluorotoluene.

-

YouTube. Naming Benzene Ring Derivatives - Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. [Link]

- Google Patents.

-

PubChem. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal. [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Link]

- Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Loba Chemie. 3-CHLOROTOLUENE. [Link]

-

PubMed. Synthesis and photocytotoxicity of some new substituted phthalocyanines. [Link]

Sources

- 1. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its properties, synthesis, and potential applications.

Core Molecular Attributes

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a polysubstituted aromatic compound. Its structure integrates several key functional groups that are of high interest in medicinal chemistry: a phenylacetonitrile core, a trifluoromethyl group, and both chlorine and fluorine atoms. The strategic placement of these substituents is anticipated to significantly influence the molecule's physicochemical and biological properties.

Calculated Physicochemical Properties

The fundamental properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile have been calculated based on its chemical structure. These values provide a foundational understanding of the molecule's characteristics.

| Property | Value |

| Molecular Formula | C₉H₄ClF₄N |

| Molecular Weight | 237.58 g/mol |

| IUPAC Name | 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile |

Note: These properties are computationally derived and await experimental verification.

Strategic Synthesis Pathway

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be approached through a multi-step process, leveraging established methodologies for the introduction of its key functional groups onto an aromatic scaffold. A plausible synthetic route is outlined below, commencing from a commercially available starting material, 3-chloro-2-fluorotoluene.[1]

Caption: Proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Trifluoromethylation of 3-Chloro-2-fluorotoluene

-

To a solution of 3-chloro-2-fluorotoluene in a suitable solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., trifluoromethyl iodide) and a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-chloro-2-fluoro-3-(trifluoromethyl)benzene.

Step 2: Nitration

-

To a mixture of concentrated nitric acid and sulfuric acid at 0°C, slowly add 1-chloro-2-fluoro-3-(trifluoromethyl)benzene.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain 2-chloro-1-fluoro-3-(trifluoromethyl)-6-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro compound in ethanol and add a reducing agent such as tin(II) chloride dihydrate.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash with water, and dry the organic layer.

-

Purify by column chromatography to obtain 6-amino-3-chloro-2-fluoro-1-(trifluoromethyl)benzene.

Step 4: Sandmeyer Reaction

-

Dissolve the aniline derivative in an aqueous solution of hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.[2]

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.[3]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the resulting 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile with an organic solvent.

Step 5: Synthesis of the Benzyl Bromide

-

Reduce the nitrile group of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile to a primary alcohol using a suitable reducing agent like lithium aluminum hydride.

-

Convert the resulting benzyl alcohol to the corresponding benzyl bromide using a brominating agent such as phosphorus tribromide.

Step 6: Final Cyanation

-

React the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide with sodium cyanide in a suitable solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to ensure the completion of the nucleophilic substitution.

-

After cooling, pour the reaction mixture into water and extract the final product, 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The unique combination of chloro, fluoro, and trifluoromethyl substituents on the phenylacetonitrile scaffold suggests significant potential in drug discovery. These groups are known to modulate a molecule's properties in ways that can enhance its therapeutic profile.

The Role of Key Functional Groups

-

Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry.[4][5] It can significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5][6] Furthermore, the strong carbon-fluorine bonds make the -CF₃ group resistant to metabolic degradation, potentially increasing the drug's half-life.[5][6] The potent electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups and modulate binding interactions with biological targets.[4][7]

-

Fluorine Atom (-F): A single fluorine atom can act as a bioisostere for a hydrogen atom, allowing it to occupy similar space while altering the electronic properties of the aromatic ring.[8] Fluorine substitution can block sites of metabolic oxidation, thereby improving the metabolic stability of a drug candidate.[9][10] Its high electronegativity can also lead to favorable interactions with target proteins.[7]

-

Chlorine Atom (-Cl): The chlorine atom also increases lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding affinity.

The synergistic effects of these three substituents on a single aromatic ring can lead to compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced potency and selectivity.

Caption: Influence of key functional groups on drug properties.

Potential Therapeutic Areas

Phenylacetonitrile derivatives and compounds bearing trifluoromethyl and halogen groups are prevalent in a wide range of therapeutic areas. Given its structural features, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile could serve as a valuable building block or lead compound in the development of novel therapeutics for:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature these functional groups to enhance their efficacy and pharmacokinetic profiles.

-

Neuroscience: The potential for improved blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting the central nervous system.

-

Infectious Diseases: The unique electronic and steric properties could be exploited to design novel antibacterial or antiviral agents.

Conclusion

While 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a molecule for which specific experimental data is not yet widely available, its structural components are of high significance in modern drug discovery. The calculated molecular weight of 237.58 g/mol provides a starting point for its characterization. The proposed synthetic pathway offers a rational approach to its preparation, and the analysis of its functional groups strongly suggests its potential as a valuable scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents.

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine. Google Patents.

- Preparation method of 2-chloro-4-fluorotoluene. Google Patents.

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. University of Liverpool. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. JEL Sciences. Available at: [Link]

-

Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Benzyl Cyanide. Organic Syntheses. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

-

What is the role of bioisosterism in drug design?. Patsnap. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

3-Chloro-2-Fluorotoluene. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link]

-

16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]

-

Sandmeyer Reaction - experimental procedure and set up.. YouTube. Available at: [Link]

-

Preparation of benzyl cyanide. PrepChem.com. Available at: [Link]

- Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents.

-

3-CHLOROTOLUENE. Loba Chemie. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. ctppc.org [ctppc.org]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile

This guide provides a comprehensive technical overview of 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and its potential applications, particularly in medicinal chemistry. The inclusion of chloro, fluoro, and trifluoromethyl functionalities on a phenylacetonitrile scaffold suggests a molecule designed to leverage the unique properties these groups impart to bioactive compounds.

Chemical Identity and Nomenclature

The compound in focus is a polysubstituted phenylacetonitrile derivative. Phenylacetonitrile consists of a phenyl group attached to a cyanomethyl group (-CH₂CN).

IUPAC Name: 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile

Synonyms: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl cyanide

Molecular Formula: C₉H₄ClF₄N

Molecular Weight: 253.58 g/mol

Chemical Structure:

Figure 1: Chemical structure of 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

Figure 2: Proposed synthetic workflow for 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Chloromethyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzene

-

To a stirred solution of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde and concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours while monitoring the progress by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzene.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile

-

Dissolve the purified 1-(chloromethyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may enhance the reaction rate.

-

Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) and monitor its progress.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile.

Predicted Physicochemical and Spectroscopic Properties

Based on data from structurally similar compounds, the following properties can be predicted for 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile:

| Property | Predicted Value | Justification |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile and its derivatives are often liquids or low-melting solids at room temperature. |

| Boiling Point | > 200 °C (at atmospheric pressure) | The presence of multiple halogen substituents increases the molecular weight and intermolecular forces, leading to a higher boiling point compared to unsubstituted phenylacetonitrile. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The nonpolar, halogenated aromatic ring and the nitrile group contribute to its hydrophobicity. |

| ¹H NMR | Aromatic protons: δ 7.5-8.0 ppm (multiplets); Methylene protons (-CH₂CN): δ ~4.0 ppm (singlet or doublet due to coupling with ¹⁹F) | The chemical shifts are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl groups. |

| ¹³C NMR | Aromatic carbons: δ 110-140 ppm; Methylene carbon (-CH₂CN): δ ~20-30 ppm; Nitrile carbon (-CN): δ ~115-120 ppm; Trifluoromethyl carbon (-CF₃): δ ~120-130 ppm (quartet due to C-F coupling) | The chemical shifts and coupling patterns will be characteristic of the substituted phenyl ring and the acetonitrile moiety. |

| ¹⁹F NMR | Aromatic fluorine: chemical shift characteristic for an aryl fluoride; Trifluoromethyl group: singlet at around -60 to -70 ppm (relative to CFCl₃) | ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. |

| IR Spectroscopy | C≡N stretch: ~2250 cm⁻¹; C-F stretches: ~1100-1350 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹; Aromatic C-H stretches: ~3000-3100 cm⁻¹ | The nitrile stretch is a strong and sharp absorption, providing a clear diagnostic peak. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 253, with characteristic isotopic pattern for a chlorine-containing compound. | Fragmentation patterns would likely involve the loss of HCN, Cl, F, and CF₃ groups. |

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of substituents in 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile makes it a highly attractive scaffold for medicinal chemists. The trifluoromethyl group, in particular, is a privileged moiety in modern drug design.[1][2]

The Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate can profoundly and beneficially alter its properties:[1][3]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[1]

-

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems, thereby increasing the binding affinity and potency of the drug.

-

Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be exploited to fine-tune the ionization state of a drug at physiological pH.

A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in successful drug development.[3]

The Influence of Chloro and Fluoro Substituents

The chloro and fluoro groups on the phenyl ring further contribute to the potential of this molecule as a building block for pharmaceuticals:

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

-

Steric and Electronic Effects: The placement of the chloro and fluoro groups at specific positions on the aromatic ring can be used to control the conformation of the molecule and to modulate its electronic properties, which can be critical for selective binding to a target.

-

Blocking Metabolic Sites: Halogen atoms can be strategically placed to block sites of metabolic oxidation on the aromatic ring, further enhancing the metabolic stability of the molecule.

The Phenylacetonitrile Scaffold

The phenylacetonitrile core itself is a versatile starting point for the synthesis of a wide range of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in various cycloaddition reactions to construct heterocyclic ring systems, which are common features in many drug molecules.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectral data. The following diagram illustrates the structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Caption: Predicted major fragmentation pathways for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Instrumental Parameters (General Guidance for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 240 ppm.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-256.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 200 ppm (adjust as needed based on the expected chemical shift range).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) - MS using a Gas Chromatograph-Mass Spectrometer (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2-3 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this and other complex halogenated and trifluoromethylated aromatic compounds. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, which is essential for unambiguous structure elucidation, reaction monitoring, and quality assessment in drug discovery and development. The predictive nature of this guide underscores the power of spectroscopic analysis in modern chemical research, enabling scientists to anticipate and interpret the spectral features of novel molecules.

References

-

PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

NIST. Benzeneacetonitrile, 3-chloro-. National Institute of Standards and Technology. [Link]

- Google Patents. Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

PubChem. 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Introduction: Unveiling the Importance of Solubility for a Novel Phenylacetonitrile Derivative

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a complex, halogenated aromatic nitrile. While specific applications of this particular molecule are not widely documented in public literature, its structural motifs are prevalent in the fields of medicinal chemistry and agrochemistry. Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide array of bioactive molecules.[1] The solubility of such an intermediate is a critical physicochemical parameter that dictates its utility in various stages of research and development, from reaction kinetics in synthesis to formulation and bioavailability in final products.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Given the absence of readily available experimental solubility data for this specific compound, this document serves as a practical, in-depth manual, grounding its recommendations in established analytical techniques and theoretical principles.

Physicochemical Properties and a Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, provides a foundational understanding.

Structural Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile:

-

Aromatic Phenyl Ring: The core phenyl ring is nonpolar and hydrophobic, suggesting a preference for nonpolar organic solvents.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which may confer some solubility in polar aprotic solvents.

-

Halogen Substituents (-Cl, -F, -CF₃): The chloro, fluoro, and trifluoromethyl groups are highly electronegative and contribute to the molecule's overall polarity. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic properties and intermolecular interactions of the molecule.

Based on this structure, it is predicted that 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile will exhibit limited solubility in water and other highly polar protic solvents. Conversely, it is expected to be more soluble in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capacity. For comparison, the parent compound, phenylacetonitrile, is described as insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]

Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) can be employed. HSP is a powerful tool that breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The principle is that substances with similar HSP values are likely to be miscible.

The HSP for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be estimated using group contribution methods available in specialized software. Once the HSP of the compound is estimated, it can be compared to the known HSP of various solvents to predict solubility. Solvents with a smaller "distance" (Ra) to the compound in the 3D Hansen space are more likely to be good solvents.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance.[6]

Experimental Workflow for Solubility Determination

Sources

- 1. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of Trifluoromethylated Phenylacetonitriles in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern drug design.[1] This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Phenylacetonitrile derivatives, in particular, are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[4] The combination of a trifluoromethyl group with a phenylacetonitrile core, especially when further functionalized with halogens, presents a tantalizing scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of a unique, polysubstituted phenylacetonitrile: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Inferred Physicochemical Profile

Due to the absence of direct experimental data for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, the following properties have been estimated based on known data for structurally similar compounds, such as various isomers of trifluoromethylphenylacetonitrile.

| Property | Inferred Value | Rationale/Source Analogy |

| Molecular Formula | C9H4ClF4N | Based on chemical structure |

| Molecular Weight | 237.58 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with other substituted phenylacetonitriles |

| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than less substituted analogs |

| Solubility | Insoluble in water; soluble in common organic solvents | Typical for halogenated aromatic compounds |

Proposed Synthetic Strategies

The synthesis of a polysubstituted aromatic compound like 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile requires a carefully planned, multi-step approach. A plausible synthetic route, based on well-established organic reactions, is proposed below. This strategy leverages the Sandmeyer reaction, a powerful tool for introducing a nitrile group onto an aromatic ring.[5][6][7][8][9]

Overall Proposed Synthetic Pathway

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)phenylacetonitrile [myskinrecipes.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

The Rational Design and Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: A Novel Building Block for Drug Discovery

Abstract

This technical guide details the conceptualization, proposed synthesis, and characterization of a novel chemical entity, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Phenylacetonitrile derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1] The strategic incorporation of halogen and trifluoromethyl moieties into the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This document provides a comprehensive, step-by-step methodology for the proposed synthesis, beginning with a commercially available starting material and employing a series of robust and well-documented organic transformations. Furthermore, predicted physicochemical properties and spectroscopic data are presented, offering a roadmap for the successful isolation and identification of this target compound. This guide is intended for researchers and scientists in the field of drug development and organic synthesis, providing them with the foundational knowledge to synthesize and explore the potential of this promising new molecule.

Introduction: The Strategic Imperative for Novel Fluorinated Scaffolds

The modern drug discovery landscape is characterized by an ever-increasing demand for novel molecular scaffolds that can address complex biological targets with high efficacy and specificity. The incorporation of fluorine and trifluoromethyl groups into organic molecules has emerged as a paramount strategy in this endeavor.[2] The unique electronic properties of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation.[2] Similarly, the trifluoromethyl group, with its high lipophilicity and metabolic stability, is a bioisostere for various functional groups and can significantly enhance a drug candidate's pharmacokinetic profile.

Phenylacetonitrile and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including analgesics, antihistamines, and CNS-active agents.[1] The targeted synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is therefore a logical step towards expanding the chemical space available to medicinal chemists. The specific substitution pattern of this molecule is designed to offer a unique combination of steric and electronic properties, potentially leading to novel interactions with biological targets. This guide provides a detailed, scientifically-grounded pathway for the synthesis and characterization of this previously unreported compound.

Proposed Synthetic Pathway: A Multi-step Approach to a Novel Entity

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be envisioned through a multi-step sequence starting from the readily available 2-chloro-6-fluoroaniline. The proposed pathway involves diazotization followed by a Sandmeyer-type reaction to introduce the trifluoromethyl group, subsequent conversion to a benzyl halide, and finally, cyanation to yield the target phenylacetonitrile.

Caption: Proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.

Rationale Behind the Synthetic Strategy

The choice of 2-chloro-6-fluoroaniline as the starting material provides a scaffold with the desired chloro and fluoro substituents in the correct relative positions.[3] The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4] While direct trifluoromethylation via a Sandmeyer-type reaction can be challenging, various reagents and conditions have been developed to achieve this transformation.

Subsequent steps to build the acetonitrile side chain are based on well-established methodologies. The conversion of the substituted toluene to a benzaldehyde, followed by reduction to the benzyl alcohol and subsequent bromination, provides the key benzyl bromide intermediate.[5][6] Finally, nucleophilic substitution with a cyanide salt is a standard method for the synthesis of phenylacetonitriles.[1][7]

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene via Diazotization and Sandmeyer-type Reaction

Protocol:

-

Diazotization: To a stirred solution of 2-chloro-6-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.[8] The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer-type Trifluoromethylation: In a separate flask, a suitable trifluoromethyl source (e.g., trifluoromethanesulfinate) and a copper catalyst are prepared in an appropriate solvent. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.

Step 3: Formylation to 2-Chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde

Protocol:

-

Vilsmeier-Haack Reaction: To a solution of 2-chloro-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as DMF, phosphorus oxychloride (POCl3) is added dropwise at 0 °C. The reaction mixture is then heated and stirred for several hours.

-

Hydrolysis and Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate). The mixture is then extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated.

-

Purification: The crude aldehyde is purified by column chromatography or distillation under reduced pressure to yield 2-chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde.

Step 4: Synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)benzyl bromide

Protocol:

-

Reduction: The 2-chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to 0 °C. Sodium borohydride (NaBH4) is added portion-wise. The reaction is stirred until the aldehyde is completely consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude benzyl alcohol.

-

Bromination: The crude benzyl alcohol is dissolved in an inert solvent (e.g., dichloromethane) and treated with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh3).[6] The reaction is stirred at room temperature until completion.

-

Purification: The reaction mixture is washed with water and brine, dried, and concentrated. The resulting crude benzyl bromide is purified by column chromatography.

Step 5: Cyanation to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

Protocol:

-

Reaction Setup: A solution of 2-chloro-6-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) is prepared.[9]

-

Cyanation: To this solution, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) is added, and the mixture is heated to reflux for several hours.[10] The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, is purified by column chromatography or distillation under reduced pressure.

Predicted Physicochemical and Spectroscopic Data

Based on the properties of analogous compounds, the following characteristics for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile are predicted:

| Property | Predicted Value |

| Molecular Formula | C9H4ClF4N |

| Molecular Weight | 237.58 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated >200 °C at atmospheric pressure |

| Solubility | Insoluble in water, soluble in common organic solvents |

Predicted Spectroscopic Data

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH2CN) in the region of 3.8-4.2 ppm. The aromatic protons will appear as complex multiplets in the downfield region (7.0-8.0 ppm), with coupling to both fluorine and adjacent protons.

-

13C NMR: The carbon NMR will show characteristic signals for the nitrile carbon (~115-120 ppm), the methylene carbon (~20-30 ppm), and multiple signals for the aromatic carbons, with characteristic C-F couplings. The trifluoromethyl carbon will appear as a quartet.

-

19F NMR: The fluorine NMR will be crucial for characterization, showing two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2230-2260 cm-1.[11][12] Aromatic C-H stretching will be observed above 3000 cm-1, and C-F and C-Cl stretching vibrations will appear in the fingerprint region.[13][14]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 237. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).[15][16] Fragmentation patterns will likely involve the loss of HCN, Cl, and CF3 groups.

Safety Considerations

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile involves the use of hazardous reagents, including sodium nitrite, strong acids, and cyanide salts. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Cyanide compounds are highly toxic and should be handled with extreme caution.[1] A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

Significance and Potential Applications in Drug Discovery

The unique substitution pattern of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile makes it a highly attractive scaffold for the development of new therapeutic agents. The presence of three distinct electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the phenyl ring is expected to significantly influence its electronic properties and potential interactions with biological targets.

This novel phenylacetonitrile derivative can serve as a key intermediate for the synthesis of a variety of more complex molecules, including:

-

Bioactive Amines: Reduction of the nitrile group can yield the corresponding phenylethylamine, a common pharmacophore in many CNS-active drugs.

-

Heterocyclic Compounds: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

-

Carboxylic Acids and Esters: Hydrolysis of the nitrile can provide the corresponding phenylacetic acid, a precursor to anti-inflammatory agents and other pharmaceuticals.

The strategic placement of the substituents may also confer desirable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, making this compound a valuable tool for lead optimization in drug discovery programs.

Conclusion

This technical guide has outlined a rational and scientifically sound approach for the discovery and synthesis of the novel compound, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. By leveraging well-established synthetic methodologies and providing detailed, step-by-step protocols, this document serves as a comprehensive resource for researchers in organic and medicinal chemistry. The predicted physicochemical and spectroscopic data will be invaluable for the successful isolation and characterization of this target molecule. The unique structural features of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile position it as a promising building block for the development of next-generation therapeutics, and its synthesis will undoubtedly open new avenues for exploration in drug discovery.

References

-

PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Supporting Information. [Link]

-

PubChem. 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3,5,6-Tetrafluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

American Chemical Society. Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. [Link]

- Google Patents.

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

- Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Wikipedia. Benzyl cyanide. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

Royal Society of Chemistry. One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light. [Link]

- Google Patents.

-